2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide
Overview
Description
2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide, also known as MTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MTA is a thioamide derivative of glycine and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide acts as an inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a key role in the regulation of methylation reactions in cells. By inhibiting SAHH, this compound can alter the levels of S-adenosylmethionine (SAM), a key methyl donor in cells, and thus affect the methylation status of various cellular components such as DNA, RNA, and proteins.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and alter the expression of various genes involved in cell cycle regulation and DNA repair. In vivo studies have shown that this compound can protect against neurodegeneration, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide in lab experiments is its specificity for SAHH inhibition, which allows for the selective alteration of cellular methylation status. However, one limitation is that this compound can also inhibit other enzymes that use SAM as a substrate, which can lead to off-target effects.
Future Directions
There are several future directions for research on 2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for SAHH inhibition. Another area of interest is the exploration of this compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's effects on cellular processes such as DNA methylation and gene expression.
Scientific Research Applications
2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to have anti-tumor effects and has been studied for its potential use in chemotherapy. In drug development, this compound has been studied as a potential candidate for drug delivery systems.
properties
IUPAC Name |
2-amino-N-methyl-N-(2-oxo-2-thiophen-2-ylethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11(9(13)5-10)6-7(12)8-3-2-4-14-8/h2-4H,5-6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDYOJWNHKKWMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)C1=CC=CS1)C(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198344 | |
Record name | Acetamide, 2-amino-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901198344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353981-60-8 | |
Record name | Acetamide, 2-amino-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353981-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-amino-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901198344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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